molecular formula C31H42N2O6S2 B329682 isopropyl 2-[(5-{[3-(isopropoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-5-oxopentanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

isopropyl 2-[(5-{[3-(isopropoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-5-oxopentanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B329682
M. Wt: 602.8 g/mol
InChI Key: NZIDNRPPBBICDV-UHFFFAOYSA-N
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Description

Dipropan-2-yl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

The synthesis of dipropan-2-yl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the core structure: This involves the cyclization of appropriate precursors to form the tetrahydro-4H-cyclohepta[b]thiophene core.

    Introduction of functional groups: Various functional groups are introduced through reactions such as esterification, amidation, and imination.

    Final assembly: The final compound is assembled through condensation reactions, often under controlled conditions to ensure the correct stereochemistry and purity.

Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of catalysts, solvents, and purification techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Dipropan-2-yl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, using reagents like halogens or organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dipropan-2-yl 2,2’-[(1,5-dioxopentane-1,5-diyl)diimino]bis(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate) has several scientific research

Properties

Molecular Formula

C31H42N2O6S2

Molecular Weight

602.8 g/mol

IUPAC Name

propan-2-yl 2-[[5-oxo-5-[(3-propan-2-yloxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]pentanoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C31H42N2O6S2/c1-18(2)38-30(36)26-20-12-7-5-9-14-22(20)40-28(26)32-24(34)16-11-17-25(35)33-29-27(31(37)39-19(3)4)21-13-8-6-10-15-23(21)41-29/h18-19H,5-17H2,1-4H3,(H,32,34)(H,33,35)

InChI Key

NZIDNRPPBBICDV-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCCC(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OC(C)C

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CCCC(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OC(C)C

Origin of Product

United States

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